molecular formula C25H14F3IN6O4 B11702656 N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11702656
M. Wt: 646.3 g/mol
InChI Key: YCNDEWDXXONFOP-UHFFFAOYSA-N
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Description

N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with various substituents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the desired product . This method is catalyst-free and eco-friendly, making it suitable for industrial-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Condensation: The triazolopyrimidine core can undergo condensation reactions with various electrophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby blocking the signaling pathways that promote cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of substituents, which confer specific biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C25H14F3IN6O4

Molecular Weight

646.3 g/mol

IUPAC Name

N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H14F3IN6O4/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)31-24-32-22(33-34(21)24)23(36)30-16-10-17(35(37)38)12-19(11-16)39-18-8-6-15(29)7-9-18/h1-13H,(H,30,36)

InChI Key

YCNDEWDXXONFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)I)[N+](=O)[O-]

Origin of Product

United States

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